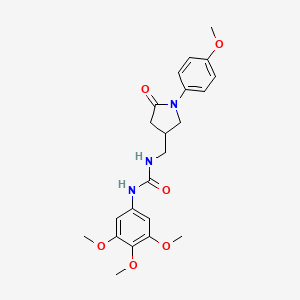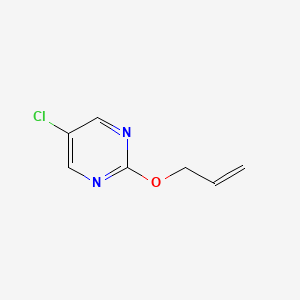
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 6-fluoro-3-pentyl-2-aminobenzamide with carbon disulfide and a suitable base to form the desired quinazolinone structure. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Drug Discovery: The compound is explored as a lead compound for developing new drugs targeting various diseases.
Material Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-fluoro-3-pentyl-2-thioxo-1H-quinazolin-4-one
- 6-fluoro-3-pentyl-2-oxo-1H-quinazolin-4-one
- 3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
Uniqueness
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the fluorine atom and the sulfanylidene group, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-2-3-4-7-16-12(17)10-8-9(14)5-6-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANOOMDNWHLZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2750408.png)


![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2750417.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2750419.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2750422.png)
![Methyl 4-[(thiocyanatoacetyl)amino]benzoate](/img/structure/B2750423.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide](/img/structure/B2750424.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2750425.png)
![1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2750426.png)
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide](/img/structure/B2750427.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2750428.png)
